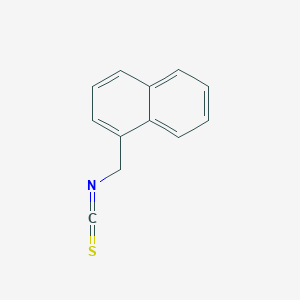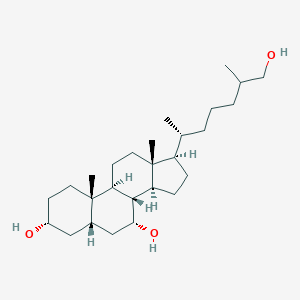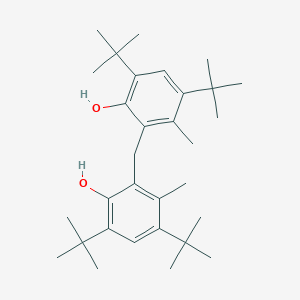
2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol), also known as MDBPC, is a synthetic antioxidant widely used in the industry to prevent the degradation of polymers, plastics, and other organic materials. Its chemical formula is C31H46O2, and it is a white crystalline powder that is insoluble in water but soluble in organic solvents. MDBPC has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) acts as an antioxidant by scavenging free radicals and other reactive species that can cause oxidative damage to organic materials. It does this by donating hydrogen atoms to the reactive species, which neutralizes their reactivity and prevents them from damaging the material. 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) is particularly effective at preventing the degradation of polymers and plastics, which are highly susceptible to oxidative damage.
Effets Biochimiques Et Physiologiques
2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) has been studied for its potential biochemical and physiological effects, particularly in the context of its use in medicine. Some studies have suggested that 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) may have anti-inflammatory and neuroprotective properties, which could make it a valuable therapeutic agent for the treatment of various diseases, including Alzheimer's and Parkinson's disease. However, more research is needed to confirm these findings and determine the optimal dosage and administration route.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) has several advantages as an antioxidant for lab experiments. It is relatively stable and does not degrade under normal laboratory conditions, making it a reliable additive for long-term experiments. It is also highly effective at preventing oxidative damage to organic materials, which makes it a valuable tool for studying the effects of oxidative stress on biological systems. However, 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) has some limitations, including its insolubility in water and its potential toxicity at high doses. Researchers should take these factors into account when designing experiments involving 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol).
Orientations Futures
There are several potential future directions for research on 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol). One area of interest is its potential use in medicine as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) and to investigate its potential side effects. Another area of interest is the development of new synthesis methods for 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) that are more environmentally friendly and cost-effective. Finally, researchers could investigate the potential use of 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) in other industrial applications, such as the production of cosmetics and personal care products.
Méthodes De Synthèse
2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) can be synthesized by reacting 2,6-di-tert-butylphenol with formaldehyde in the presence of an acid catalyst. The reaction produces a mixture of isomers, which can be separated and purified by chromatography. The yield of 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) is typically high, and the process is relatively simple and cost-effective.
Applications De Recherche Scientifique
2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) has been extensively studied for its antioxidant properties, which make it a valuable additive in various industrial applications. For example, it is commonly used in the production of plastics, rubber, and lubricants to prevent degradation caused by exposure to heat, light, and oxygen. 2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) has also been investigated for its potential use in the food industry to prevent spoilage and extend the shelf life of food products.
Propriétés
Numéro CAS |
19072-77-6 |
|---|---|
Nom du produit |
2,2'-Methylenebis(4,6-di-tert-butyl-m-cresol) |
Formule moléculaire |
C31H48O2 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
4,6-ditert-butyl-2-[(3,5-ditert-butyl-2-hydroxy-6-methylphenyl)methyl]-3-methylphenol |
InChI |
InChI=1S/C31H48O2/c1-18-20(26(32)24(30(9,10)11)16-22(18)28(3,4)5)15-21-19(2)23(29(6,7)8)17-25(27(21)33)31(12,13)14/h16-17,32-33H,15H2,1-14H3 |
Clé InChI |
HJZQRZCQTNIROB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)CC2=C(C(=CC(=C2O)C(C)(C)C)C(C)(C)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)CC2=C(C(=CC(=C2O)C(C)(C)C)C(C)(C)C)C |
Autres numéros CAS |
19072-77-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



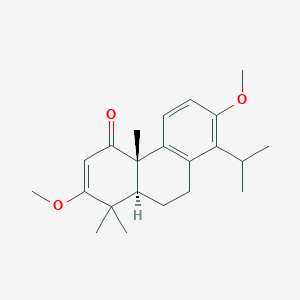

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
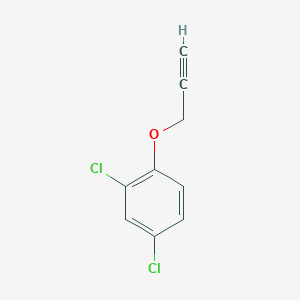
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
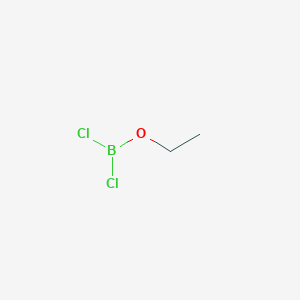
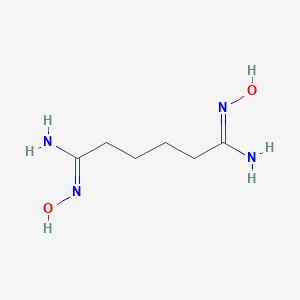
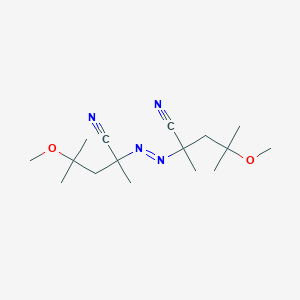
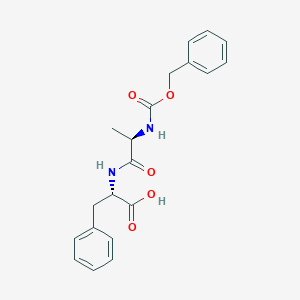
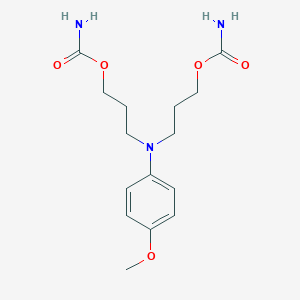
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
